REACTION_CXSMILES
|
S(=O)(=O)(O)O.[F:6][C:7]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[CH:10]=[CH:9]C=1C.[C:17]([OH:20])(=[O:19])[CH3:18]>O.[O-2].[O-2].[O-2].[Cr+6]>[F:6][C:7]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[CH:10]=[CH:9][C:18]=1[C:17]([OH:20])=[O:19] |f:4.5.6.7|
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Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
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FC1=C(C=CC(=C1)[N+](=O)[O-])C
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Name
|
|
Quantity
|
200 mL
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Type
|
reactant
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
32 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
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37.1 g
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Type
|
catalyst
|
Smiles
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[O-2].[O-2].[O-2].[Cr+6]
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Name
|
|
Quantity
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1000 mL
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Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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95 °C
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Type
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CUSTOM
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Details
|
with stirring over 2 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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STIRRING
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Details
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with stirring for another 30 minutes
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Duration
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30 min
|
Type
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TEMPERATURE
|
Details
|
to cool down to r.t.
|
Type
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EXTRACTION
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Details
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The product was extracted with diethyl ether (3×200 ml)
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Type
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WASH
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Details
|
Combined ether layers were washed with water
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Type
|
CUSTOM
|
Details
|
evaporated to dryness
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Type
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DISSOLUTION
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Details
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The residue was dissolved in 10% aqueous potassium carbonate
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Type
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WASH
|
Details
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washed with ether
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Type
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FILTRATION
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Details
|
HCl, and the resulting white precipitate filtered
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Type
|
CUSTOM
|
Details
|
dried (16.3 g, 83%), m.p. 174-177° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
FC1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |